molecular formula C7H11BrN2 B2477360 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole CAS No. 1503567-56-3

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B2477360
CAS No.: 1503567-56-3
M. Wt: 203.083
InChI Key: DVZCDEXRXWUCQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the fourth position, a methyl group at the first position, and an isopropyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated at the fourth position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Alkylation: The final step involves the alkylation of the pyrazole ring to introduce the methyl and isopropyl groups. This can be done using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-3-(propan-2-yl)-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-5-carboxylic acid.

Scientific Research Applications

4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary depending on the specific enzyme or biological pathway being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group at the fifth position, making it more polar and potentially more reactive in certain chemical reactions.

    4-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazole: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.

    1-methyl-3-(propan-2-yl)-1H-pyrazole: This compound lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

This compound is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in the study of chemical and biological processes.

Properties

IUPAC Name

4-bromo-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-5(2)7-6(8)4-10(3)9-7/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZCDEXRXWUCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.